molecular formula C17H18N2O6 B11960318 3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide

3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide

Cat. No.: B11960318
M. Wt: 346.3 g/mol
InChI Key: FUVYBBAAYGNVCE-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is a chemical compound with the molecular formula C17H18N2O6 It is known for its unique structure, which includes three methoxy groups and a nitrophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Reduction: 3,4,5-trimethoxy-N-(4-methyl-3-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is not fully understood. its derivatives are known to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(4-methyl-3-nitrophenyl)benzamide

InChI

InChI=1S/C17H18N2O6/c1-10-5-6-12(9-13(10)19(21)22)18-17(20)11-7-14(23-2)16(25-4)15(8-11)24-3/h5-9H,1-4H3,(H,18,20)

InChI Key

FUVYBBAAYGNVCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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